An In-Depth Technical Guide to 4,6-Dichloro-2-fluoropyrimidine for Advanced Chemical Synthesis
An In-Depth Technical Guide to 4,6-Dichloro-2-fluoropyrimidine for Advanced Chemical Synthesis
Introduction: The Strategic Value of a Trifunctional Pyrimidine Core
In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds form the bedrock of innovation. Among these, the pyrimidine nucleus is a "privileged" structure, frequently appearing in FDA-approved therapeutics due to its ability to engage in hydrogen bonding and other critical biological interactions.[1] 4,6-Dichloro-2-fluoropyrimidine (CAS No. 3824-45-1) represents a particularly valuable and versatile building block within this class. Its trifunctional nature, featuring two distinct types of halogen substituents, offers chemists a powerful tool for regioselective synthesis. The differential reactivity of the chloro groups at the C4 and C6 positions versus the fluoro group at the C2 position allows for a stepwise and controlled elaboration of the pyrimidine core. This guide provides an in-depth analysis of the chemical properties, reactivity, synthesis, and applications of this key intermediate, offering field-proven insights for researchers in drug discovery and chemical development.
Core Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's fundamental properties is the starting point for its effective use in synthesis. The identity, physical state, and spectral characteristics of 4,6-Dichloro-2-fluoropyrimidine are summarized below.
Chemical Identifiers and Properties
The core attributes of 4,6-Dichloro-2-fluoropyrimidine are presented in Table 1, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 3824-45-1 | [2] |
| Molecular Formula | C₄HCl₂FN₂ | |
| Molecular Weight | 166.97 g/mol | |
| IUPAC Name | 4,6-dichloro-2-fluoropyrimidine | |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
| InChI Key | CDAHLYYMEOOLNZ-UHFFFAOYSA-N |
Spectroscopic Signature
While specific spectra are lot-dependent, the expected spectroscopic characteristics provide a baseline for structural confirmation.
-
¹H NMR: The proton spectrum is expected to be simple, showing a singlet for the lone aromatic proton at the C5 position. Its chemical shift would be influenced by the three adjacent electronegative halogen atoms.
-
¹³C NMR: The carbon spectrum will display distinct signals for the three unique carbon atoms in the pyrimidine ring (C2, C4/C6, and C5). The carbon attached to fluorine (C2) will exhibit a characteristic large coupling constant (¹JC-F).
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M+) cluster would appear around m/z 166, 168, and 170, with relative intensities indicative of the presence of Cl₂.
Synthesis and Purification
The reliable synthesis of 4,6-Dichloro-2-fluoropyrimidine is crucial for its availability as a research chemical. The most common laboratory and industrial approaches leverage readily available pyrimidine precursors.
Primary Synthetic Pathway
A prevalent method for synthesizing 2-fluoro-dihalopyrimidines involves a halogen exchange reaction on a pre-existing trichloropyrimidine or by diazotization of an aminodichloropyrimidine followed by a Schiemann-type reaction.[2][3] The latter is often favored for its selectivity.
Caption: Synthetic workflow for 4,6-Dichloro-2-fluoropyrimidine.
Example Synthesis Protocol (Conceptual)
This protocol outlines the key steps for the synthesis based on established chemical principles.
-
Diazotization: 2-Amino-4,6-dichloropyrimidine is dissolved in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄). The solution is cooled to 0-5°C.
-
Salt Formation: A chilled aqueous solution of sodium nitrite (NaNO₂) is added dropwise while vigorously stirring and maintaining the temperature below 5°C. The reaction progress is monitored for the complete consumption of the starting amine.
-
Isolation: The resulting pyrimidine diazonium tetrafluoroborate salt, which often precipitates from the solution, is isolated by filtration and washed with cold ether.
-
Thermal Decomposition (Schiemann Reaction): The isolated, dry diazonium salt is heated gently under controlled conditions. Nitrogen gas evolves, and the fluorine atom substitutes the diazonium group.
-
Purification: The crude product is purified, typically by vacuum distillation or recrystallization, to yield pure 4,6-Dichloro-2-fluoropyrimidine.
Chemical Reactivity: A Study in Regioselectivity
The synthetic utility of 4,6-Dichloro-2-fluoropyrimidine is dominated by its behavior in nucleophilic aromatic substitution (SNAr) reactions. The three halogen atoms exhibit distinct reactivity profiles, enabling chemists to perform sequential substitutions with high control.
Mechanistic Insights into Reactivity
The pyrimidine ring is electron-deficient, which activates it towards attack by nucleophiles. The reactivity of the leaving groups is governed by two factors: the electronegativity of the halogen and the stability of the Meisenheimer complex intermediate.
-
C4 and C6 Positions (Cl): The chlorine atoms at the C4 and C6 positions are the most labile sites for SNAr. They are activated by the two ring nitrogens and are excellent leaving groups. Reactions with nucleophiles (e.g., amines, alcohols, thiols) will preferentially occur at these positions.
-
C2 Position (F): The fluorine atom at the C2 position is significantly less reactive. While fluorine is highly electronegative, the C-F bond is very strong. In SNAr, the rate-determining step is often the attack of the nucleophile, but the leaving group ability also plays a critical role. Fluoride is a poorer leaving group than chloride in this context. This differential reactivity is the cornerstone of its utility, allowing for selective modification at C4/C6 while preserving the C2-F bond for a subsequent, more forceful reaction step if needed. Dichloropyrimidine derivatives are known to be valuable for creating complex molecular structures through these selective reactions.[4][5]
Caption: Regioselective reactivity of 4,6-Dichloro-2-fluoropyrimidine.
Example Protocol for Regioselective Monosubstitution
This protocol describes a typical procedure for selectively substituting one of the chlorine atoms.
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,6-dichloro-2-fluoropyrimidine in a suitable aprotic solvent like THF or acetonitrile.
-
Reagent Addition: Add a mild base, such as diisopropylethylamine (DIPEA), to the solution. Cool the mixture to 0°C.
-
Nucleophile Addition: Slowly add one equivalent of the desired nucleophile (e.g., a primary or secondary amine).
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or LC-MS to ensure monosubstitution and minimize the formation of the disubstituted product.
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to isolate the 4-substituted-6-chloro-2-fluoropyrimidine.
Applications in Drug Discovery
The pyrimidine scaffold is a cornerstone of modern drug design, and functionalized intermediates like 4,6-dichloro-2-fluoropyrimidine are instrumental in building libraries of potential drug candidates.[1] Dichloropyrimidine derivatives are widely used in the synthesis of kinase inhibitors for oncology, as well as antiviral and anti-inflammatory agents.[4][6][7][8] The ability to sequentially introduce different functionalities at the C4 and C6 positions allows for the fine-tuning of a molecule's steric and electronic properties to optimize binding affinity and selectivity for a biological target.
Safety, Handling, and Storage
Proper handling of reactive chemical intermediates is paramount for laboratory safety.
GHS Hazard Identification
4,6-Dichloro-2-fluoropyrimidine is a hazardous substance and must be handled with appropriate care.
| Hazard Class | GHS Code | Signal Word |
| Acute Toxicity, Oral | H302 | Warning |
| Skin Irritation | H315 | Warning |
| Eye Irritation | H319 | Warning |
| Respiratory Irritation | H335 | Warning |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]
Storage and Stability
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]
-
Atmosphere: This compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture or air.[9]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[9]
References
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4,6-Dichloro-5-fluoropyrimidine. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
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2,4-Dichloro-6-fluoropyrimidine. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
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The Significance of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]
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2,4-Dichloro-5-fluoropyrimidine. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
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4,6-Dichloro-5-fluoropyrimidine | CAS#:213265-83-9. (n.d.). Chemsrc. Retrieved January 2, 2026, from [Link]
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Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(vii), 0-0. Retrieved from [Link]
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Pyrimidine, 4,6-dichloro-. (n.d.). NIST WebBook. Retrieved January 2, 2026, from [Link]
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The Role of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine in Pharmaceutical R&D. (n.d.). Retrieved January 2, 2026, from [Link]
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4,6-Dichloropyrimidine. (n.d.). SpectraBase. Retrieved January 2, 2026, from [Link]
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4,6-Dichloropyrimidine. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
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4,6-Dichloro-2-(trifluoromethyl)pyrimidine, 97%. (n.d.). Fisher Scientific. Retrieved January 2, 2026, from [Link]
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ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2013). Synthesis, 45(13), 1764-1784. Retrieved from [Link]
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Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. (n.d.). Clausius Scientific Press. Retrieved from [Link]
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Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. (2024). Archiv der Pharmazie, 357(5), e2300736. Retrieved from [Link]
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FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). Medicinal Research Reviews. Retrieved from [Link]
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Calcein-AM - CAS 148504-34-1. (n.d.). MilliporeSigma. Retrieved January 2, 2026, from [Link]
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